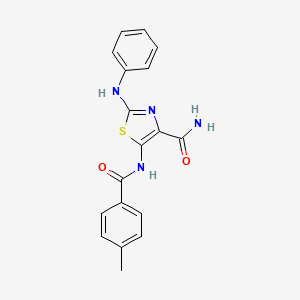

5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

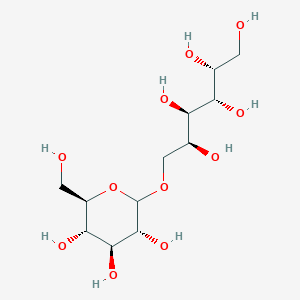

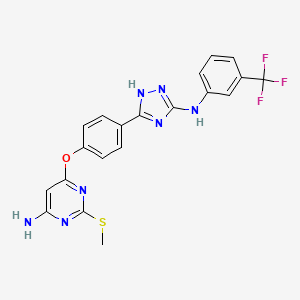

KY 05009, also known as 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, is a novel aminothiazole compound. It has shown potential as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway. This compound has garnered attention for its ability to attenuate the epithelial-to-mesenchymal transition (EMT) in cancer cells, making it a promising candidate for anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KY 05009 involves the formation of the thiazole ring, followed by the introduction of the phenylamino and methylbenzamido groups. The specific synthetic route and reaction conditions are as follows:

Formation of Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction using aniline.

Introduction of Methylbenzamido Group: The methylbenzamido group is introduced through an amide coupling reaction using 4-methylbenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of KY 05009 would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

KY 05009 undergoes several types of chemical reactions, including:

Oxidation: KY 05009 can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and aryl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of KY 05009 .

Scientific Research Applications

KY 05009 has a wide range of scientific research applications, including:

Chemistry: KY 05009 is used as a tool compound to study the inhibition of TNIK and its effects on various signaling pathways.

Biology: KY 05009 is used to investigate the role of TNIK in cellular processes such as EMT, cell migration, and invasion.

Medicine: KY 05009 has shown potential as an anti-cancer agent, particularly in the treatment of lung adenocarcinoma and other cancers where EMT plays a critical role.

Industry: KY 05009 can be used in the development of new therapeutic agents targeting TNIK and related signaling pathways .

Mechanism of Action

KY 05009 exerts its effects by inhibiting the activity of TNIK, a serine/threonine kinase involved in various signaling pathways. The inhibition of TNIK by KY 05009 leads to the attenuation of the Wnt/β-catenin pathway, which is crucial for the regulation of EMT. KY 05009 binds to the ATP-binding site of TNIK, preventing its phosphorylation and subsequent activation of downstream targets such as β-catenin and T-cell factor 4 (TCF4). This results in the suppression of EMT and the inhibition of cancer cell migration and invasion .

Comparison with Similar Compounds

KY 05009 is unique among TNIK inhibitors due to its high potency and specificity. Similar compounds include:

Dovitinib: Another TNIK inhibitor that also targets multiple kinases, including fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR).

ICG-001: A compound that antagonizes the interaction between β-catenin and CREB-binding protein (CBP), thereby inhibiting Wnt/β-catenin signaling.

XAV939: A tankyrase inhibitor that stabilizes axin and promotes the degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.

Compared to these compounds, KY 05009 has shown higher specificity for TNIK and greater efficacy in inhibiting EMT in cancer cells .

Properties

IUPAC Name |

2-anilino-5-[(4-methylbenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-11-7-9-12(10-8-11)16(24)22-17-14(15(19)23)21-18(25-17)20-13-5-3-2-4-6-13/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEDGRTWDSHZHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does KY-05009 interact with its target, TNIK, and what are the downstream effects of this interaction?

A1: KY-05009 acts as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). [] A molecular docking study revealed that KY-05009 binds to the hinge region of TNIK, which was further supported by an ATP competition assay showing a Ki of 100 nM. [] This binding inhibits TNIK's kinase activity, leading to the downstream attenuation of both Smad and non-Smad signaling pathways, including the Wnt, NF-κB, FAK-Src-paxillin-related focal adhesion, and MAP kinases (ERK and JNK) pathways. [] This ultimately inhibits TGF-β-induced epithelial-to-mesenchymal transition (EMT) in A549 lung adenocarcinoma cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

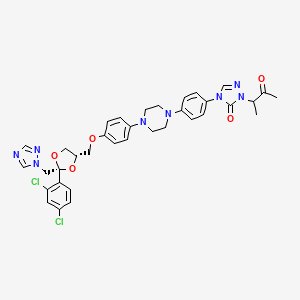

![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

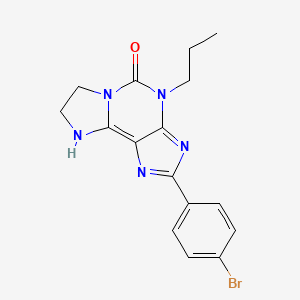

![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride](/img/structure/B608339.png)

![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)